BET Bromodomain Inhibitor Precursor
This compound is a critical intermediate in the synthesis of mivebresib (ABBV-075), a potent and orally bioavailable BET bromodomain inhibitor. The 2,4-difluorophenoxy motif is essential for the high binding affinity of mivebresib to the BET bromodomains [1]. While other benzaldehyde intermediates can be used to synthesize structurally related BET inhibitors, they generally result in molecules with significantly different and often inferior pharmacokinetic and pharmacodynamic profiles [2].
| Evidence Dimension | Synthetic Utility as a Pharmacophoric Precursor |
|---|---|
| Target Compound Data | Key intermediate for mivebresib (ABBV-075), a Phase I clinical candidate with high potency and oral bioavailability [1]. |
| Comparator Or Baseline | Alternate benzaldehyde intermediates (e.g., 4-methoxybenzaldehyde) lead to less potent BET inhibitors with poor oral bioavailability [2]. |
| Quantified Difference | The 2,4-difluorophenoxy group in mivebresib contributes to a Ki < 1 nM against BRD4, whereas related analogs lacking this group or with different substitutions typically show Ki > 10 nM [2]. |
| Conditions | Synthesis of bromodomain and extra-terminal (BET) family inhibitors via Suzuki coupling or similar reactions [1]. |
Why This Matters
For labs developing next-generation BET inhibitors, procuring this specific intermediate ensures a direct synthetic path to compounds with clinically validated potency and target engagement profiles.
- [1] Bui, M. H., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(17), 7671–7687. View Source
- [2] AbbVie Inc. (2016). Crystalline bromodomain inhibitors. Patent Application WO2016135217A1. View Source
